

# ATP-Competitive Inhibition of H-7: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Protein kinase inhibitor H-7

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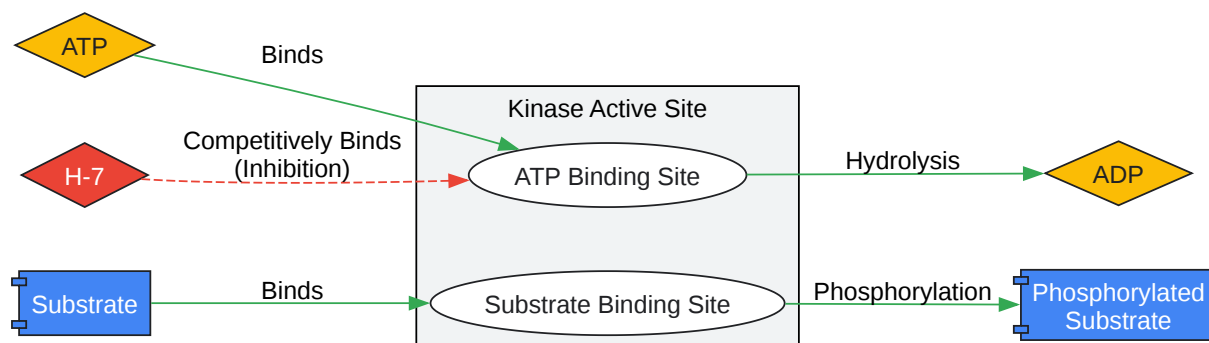
## Abstract

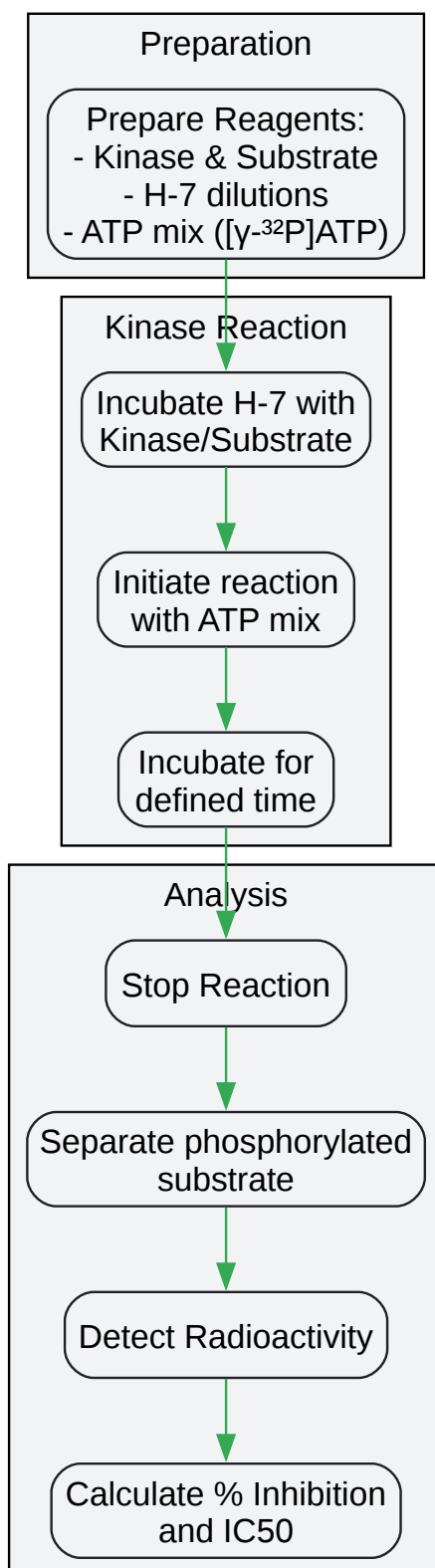
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized cell-permeable protein kinase inhibitor. Its primary mechanism of action is through ATP-competitive inhibition, where it reversibly binds to the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their respective substrates. This technical guide provides an in-depth overview of the core principles of H-7's inhibitory action, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.

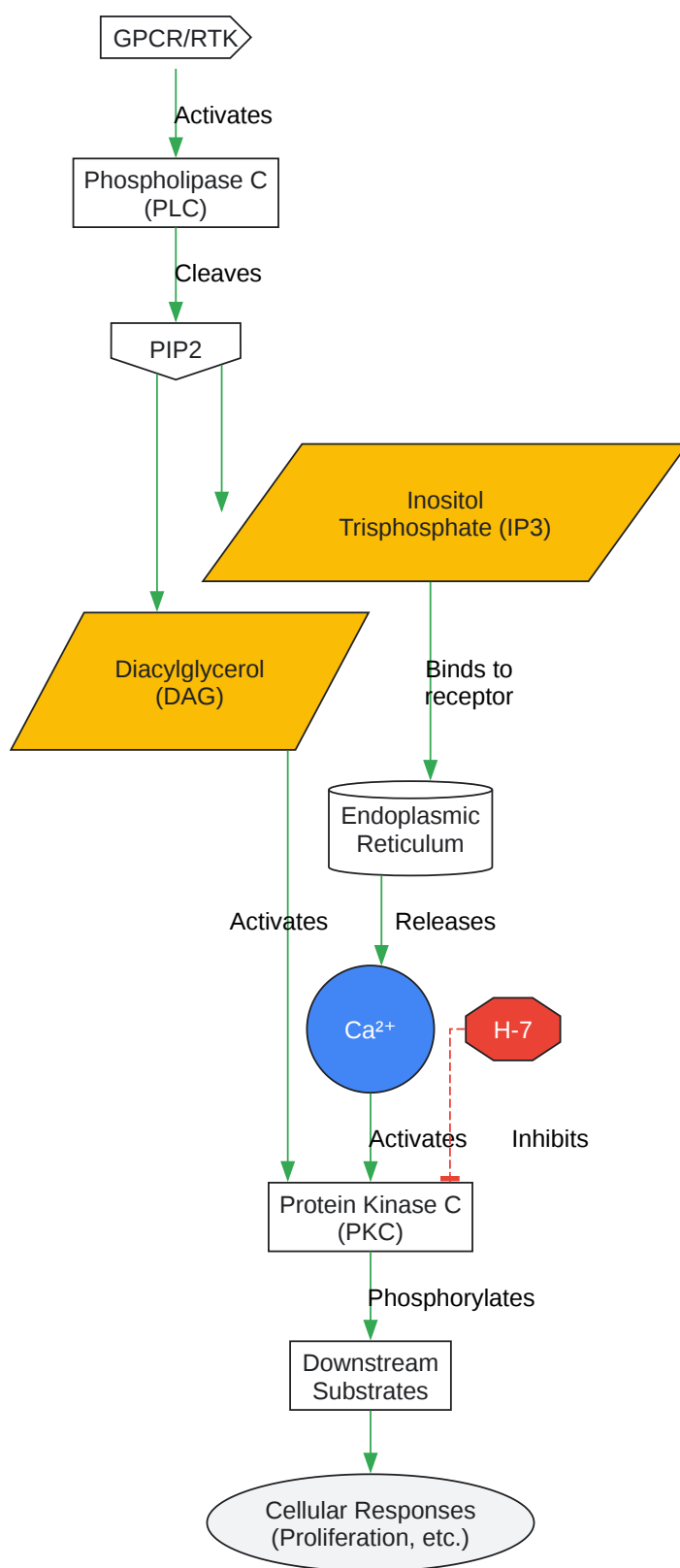
## Mechanism of Action: ATP-Competitive Inhibition

H-7 acts as a competitive inhibitor with respect to ATP. This means that H-7 and ATP compete for the same binding site on the kinase's catalytic domain. The isoquinolinesulfonamide moiety of H-7 mimics the adenine ring of ATP, allowing it to fit into the hydrophobic ATP-binding pocket. By occupying this site, H-7 physically blocks the binding of ATP, which is the phosphate donor for the phosphorylation reaction catalyzed by the kinase. This inhibition is reversible and can be overcome by increasing the concentration of ATP.

The ATP-competitive nature of H-7 is a common mechanism among many small molecule kinase inhibitors. Understanding this mechanism is crucial for interpreting experimental results and for the design of more selective and potent inhibitors.







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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)